Trifluoperazine sulfoxide
Description
Contextualization as a Metabolite of the Phenothiazine-Class Antipsychotic Trifluoperazine (B1681574)
Trifluoperazine sulfoxide (B87167) is a primary metabolite of trifluoperazine, a potent antipsychotic drug belonging to the phenothiazine (B1677639) class. ontosight.aiontosight.ai Trifluoperazine is used in the management of psychiatric disorders such as schizophrenia. patsnap.comncats.io When a patient is administered trifluoperazine, the body's metabolic machinery, primarily located in the liver, chemically alters the drug in a process known as biotransformation. patsnap.comnih.gov One of the main metabolic pathways for trifluoperazine is sulfoxidation, which involves the addition of an oxygen atom to the sulfur atom in the phenothiazine ring structure, resulting in the formation of trifluoperazine sulfoxide. ontosight.ainih.govresearchgate.net
This metabolic conversion is significant, as studies have shown that after oral administration of trifluoperazine, the sulfoxide metabolite can appear rapidly and in relatively high concentrations in the plasma. nih.gov This indicates that a substantial portion of the parent drug undergoes "first-pass metabolism" in the liver before it even reaches systemic circulation. chemicalbook.comchemrxiv.org The chemical structure of this compound is distinct from its parent compound due to the presence of the sulfoxide group, which can alter its physical and pharmacological properties. ontosight.aiontosight.ai
Table 1: Chemical Properties of this compound
Data sourced from PubChem and other chemical databases. nih.govsimsonpharma.com
Significance of Investigating Metabolites in Drug Discovery and Development
The study of drug metabolism and its products, known as metabolites, is a cornerstone of pharmacology and modern drug development. nih.govopenaccessjournals.com This field, which is part of ADME (Absorption, Distribution, Metabolism, and Excretion) studies, is critical for several reasons. nih.gov The process of metabolism can profoundly alter a drug's activity and safety profile. openaccessjournals.comopenaccessjournals.com
Key reasons for investigating drug metabolites include:
Determining Pharmacological Activity: Metabolites are not always inert. They can be pharmacologically active, sometimes contributing significantly to the parent drug's therapeutic effect. tandfonline.comwuxiapptec.com In some cases, a metabolite may even be more potent than the original drug. Conversely, metabolism can also inactivate a drug, ending its therapeutic action. openaccessjournals.com
Identifying Toxicity: Some metabolites can be reactive or toxic, leading to adverse drug reactions or organ damage. nih.govnih.gov Understanding the formation of such metabolites is crucial for assessing a drug candidate's safety. openaccessjournals.com
Understanding Pharmacokinetics: The rate and pathway of metabolism determine a drug's half-life and duration of action in the body. tandfonline.com Studying metabolites helps to establish dose-response relationships and predict how the drug will behave in different individuals or patient populations. wuxiapptec.com
Guiding Drug Design: Early identification of metabolic pathways, particularly those leading to active or toxic metabolites, allows medicinal chemists to optimize lead compounds. nih.govwuxiapptec.com By modifying a drug's structure, they can design molecules with more favorable metabolic profiles, enhancing efficacy and safety. wuxiapptec.com
Regulatory agencies require thorough metabolite profiling for new drugs to ensure that any major human metabolites have been assessed for safety in preclinical toxicology studies. tandfonline.com
Rationale for Dedicated Academic Research on this compound
Dedicated academic research on this compound is driven by the need to fully understand the disposition of its parent drug and by the metabolite's own unique biochemical properties. While it is less studied pharmacologically than trifluoperazine, research has provided important insights.
The most significant rationale for dedicated research on this compound comes from its use as a tool in chemical biology. ontosight.ai The compound is known to be a high-affinity calmodulin antagonist. ontosight.aidaicelpharmastandards.com Calmodulin is a vital and ubiquitous calcium-binding protein that modulates the activity of a vast number of enzymes and proteins involved in critical cellular signaling pathways. ontosight.ai By inhibiting calmodulin, this compound allows researchers to probe the function of calcium-dependent signaling mechanisms in various cellular processes, such as muscle contraction and metabolism. ontosight.ai This application has significantly advanced the fundamental understanding of cellular biology, independent of its role as a drug metabolite.
Table 2: Summary of Key Research Findings on this compound
Compound Index
The following table lists the chemical compounds mentioned in this article.
Table 3: Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3OS/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)29(28)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLPXYMIYHZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935093 | |
| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1549-88-8 | |
| Record name | Trifluoperazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001549888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacokinetic and Metabolic Investigations of Trifluoperazine Sulfoxide
Biotransformation Pathways of Trifluoperazine (B1681574) Leading to Sulfoxide (B87167) Formation
The conversion of trifluoperazine to its sulfoxide metabolite is a crucial step in its biotransformation. This process primarily occurs in the liver and involves several enzymatic reactions.
Enzymatic Mechanisms and Isoform Specificity (e.g., Cytochrome P450 System)
The metabolism of trifluoperazine is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases that play a central role in the biotransformation of a wide array of drugs. mdpi.compatsnap.com Specifically, sulfoxidation, the process that forms trifluoperazine sulfoxide, is a key metabolic pathway. researchgate.netnih.gov
Studies utilizing human liver microsomes have indicated that multiple CYP isoforms are involved in the metabolism of phenothiazines. For instance, the 5-sulfoxidation of promazine, a related phenothiazine (B1677639), is primarily carried out by CYP1A2 and CYP3A4. tandfonline.com While the specific CYP isoforms responsible for trifluoperazine sulfoxidation have not been as extensively detailed, it is known that antipsychotic drugs, in general, are metabolized by CYP2D6, CYP1A2, and CYP3A4. tandfonline.com The flavin-containing monooxygenase (FMO) system is another Phase I enzyme system that metabolizes phenothiazines, including trifluoperazine. nih.gov
The enzymatic conversion of trifluoperazine to this compound is an oxidation reaction that introduces an oxygen atom to the sulfur atom of the phenothiazine ring. mdpi.com This biotransformation is significant as it alters the physicochemical properties of the parent compound, generally rendering it more water-soluble and facilitating its subsequent elimination.
Comparative In Vitro Studies of Sulfoxidation
In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic fate of trifluoperazine. These studies have demonstrated that trifluoperazine undergoes several metabolic reactions, including N-dealkylation, N-oxidation, aromatic hydroxylation, and sulfoxidation. researchgate.net The relative rates of these reactions can be influenced by the substrate concentration. researchgate.net
One study found that in liver microsomes from male rats, N-demethylation of trifluoperazine occurred at a faster rate than the removal of the hydroxyethyl (B10761427) group from another phenothiazine, fluphenazine. researchgate.net While this compound could be assayed in these in vitro systems, it was found to constitute only a very minor portion of the total biotransformation products in tissues. researchgate.netnih.gov This suggests that while sulfoxidation is a definite metabolic pathway, other routes such as N-dealkylation and hydroxylation may be more prominent in rats. researchgate.netnih.gov
In Vivo Metabolite Identification and Quantification in Biological Systems
In vivo studies in rats have confirmed the formation of this compound. Following oral administration of trifluoperazine, the sulfoxide metabolite, along with the N-dealkylated sulfoxide, has been identified in the urine. researchgate.net In one study, male rats administered a 10 mg/kg oral dose of trifluoperazine excreted 1.8-4% of the dose as the sulfoxide and N-dealkylated sulfoxide in the urine within the first 12 hours. researchgate.net
Interestingly, the distribution of trifluoperazine and its sulfoxide metabolite can differ depending on the route of administration. In rats given a low oral dose, the distribution of the parent drug was separate from that of this compound. This distinction was not observed after intraperitoneal administration. nih.gov Furthermore, this compound was not detected in the brain, indicating it may not readily cross the blood-brain barrier. researchgate.netnih.gov
A method for the quantitative measurement of trifluoperazine and its metabolites, including this compound, in rat tissues has been developed using thin-layer chromatography. nih.gov However, these studies have also highlighted that this compound represents a very minor part of the total metabolites found in tissues. researchgate.netnih.gov
Disposition and Excretion Dynamics of this compound
Comparative Distribution Profiles in Tissues and Biological Fluids
Following administration, trifluoperazine and its metabolites are distributed throughout the body. Studies in rats have shown that after an oral dose, the highest concentrations of radioactivity were found in the liver, lungs, and kidneys. researchgate.net As mentioned previously, this compound was not detected in the brain. researchgate.netnih.gov
The distribution can be influenced by the route of administration. After a low oral dose in rats, the distribution of trifluoperazine was distinct from its sulfoxide metabolite, a phenomenon not seen with intraperitoneal dosing. nih.gov In humans, trifluoperazine is highly bound to plasma proteins. medicines.org.uk The disposition of trifluoperazine shows wide inter-individual variation, suggesting differences in presystemic elimination. nih.gov
Table 1: Distribution of Trifluoperazine and its Metabolites in Rats
| Tissue/Fluid | Relative Concentration of Trifluoperazine and Metabolites | Reference |
| Liver | High | researchgate.net |
| Lungs | High | researchgate.net |
| Kidneys | High | researchgate.net |
| Brain | Trifluoperazine detected, this compound not detected | researchgate.netnih.gov |
| Plasma | Highly protein-bound | medicines.org.uk |
Renal and Biliary Elimination Routes of the Sulfoxide Metabolite
The elimination of trifluoperazine and its metabolites, including the sulfoxide, occurs through both renal and biliary pathways. medicines.org.uk In rats, after an oral dose, the majority of the drug and its metabolites are excreted in the feces, with a smaller portion eliminated in the urine. nih.gov Specifically, about 97% of an oral dose was recovered within 24 hours, with only 6% in the urine and the rest in the feces. nih.gov A significant portion of the fecal metabolites were compounds other than this compound. nih.gov
The metabolites reach the feces primarily through bile, along with another unidentified route. nih.gov In dogs, after an oral dose of 10 mg/kg, 2-4% of the dose was excreted in the urine and 75-89% in the feces. researchgate.net Intravenous administration in a dog showed that 62.0% of the dose was excreted in the bile within 7 hours. researchgate.net
The involvement of transporters in the biliary and renal excretion of drugs and their metabolites is well-established. tandfonline.commdpi.com Efflux transporters, such as those from the ATP-binding cassette (ABC) transporter superfamily, are crucial for moving metabolites across the canalicular membrane for biliary elimination. tandfonline.com While the specific transporters for this compound have not been explicitly identified, the general mechanisms of drug metabolite excretion suggest their involvement.
Table 2: Excretion of Trifluoperazine and its Metabolites in Different Species
| Species | Route of Administration | % of Dose in Urine | % of Dose in Feces | % of Dose in Bile (IV only) | Reference |
| Rats | Oral | 6% (in 24h) | 91% (in 24h) | N/A | nih.gov |
| Dogs | Oral (10 mg/kg) | 2-4% | 75-89% | N/A | researchgate.net |
| Dogs | Intravenous (10 mg/kg) | 1.2% (in 7h) | N/A | 62.0% (in 7h) | researchgate.net |
| Monkeys | Oral (10 mg/kg) | 12-19% | 56-69% | N/A | researchgate.net |
Central Nervous System Penetration and Distribution Characteristics
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system (CNS) activity. In the case of trifluoperazine and its metabolites, significant differences in CNS penetration have been observed. Trifluoperazine, the parent drug, is lipophilic and has a large volume of distribution, allowing it to readily breach the blood-brain barrier and distribute throughout body tissues medtigo.comnih.gov.
Conversely, its metabolite, this compound, exhibits markedly different distribution characteristics. Seminal research conducted in rats has provided direct evidence regarding its inability to penetrate the CNS. In a study involving the oral administration of trifluoperazine, the distribution of the parent drug was found to be distinct from that of its sulfoxide metabolite nih.gov. While trifluoperazine was detected in the brain, this compound was notably absent from this compartment nih.gov. This lack of detection in the brain tissue suggests that the addition of the sulfoxide moiety significantly hinders the compound's ability to cross the blood-brain barrier.
This difference in distribution is fundamental to understanding the pharmacological profile of trifluoperazine's metabolites. While the parent compound is designed to act within the CNS, the metabolic conversion to this compound appears to be a step that limits central activity and prepares the compound for elimination.
Table 1: Comparative CNS Penetration in Rats Following Oral Administration
| Compound | Detected in Brain Tissue | Reference |
|---|---|---|
| Trifluoperazine (Parent Drug) | Yes | nih.gov |
| This compound (Metabolite) | No | nih.gov |
Impact of the Sulfoxide Moiety on Compound Pharmacokinetics
The introduction of a sulfoxide group to the trifluoperazine molecule is a key metabolic event that profoundly alters its pharmacokinetic profile ontosight.ai. This transformation, known as sulfoxidation, primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system ontosight.ainih.gov. The resulting metabolite, this compound, is more polar than its parent compound. This increased polarity is a crucial factor that governs its subsequent absorption, distribution, metabolism, and excretion (ADME) profile.
The primary impact of the sulfoxide moiety is the facilitation of the drug's elimination from the body. While the lipophilic parent drug, trifluoperazine, can be reabsorbed and distributed to tissues like the brain, the more water-soluble sulfoxide metabolite is more readily excreted nih.govmedicines.org.uk. Studies in rats have shown that after oral administration, trifluoperazine and its metabolites are rapidly excreted, with the majority recovered in the feces via bile and another route nih.gov. Specifically, this compound has been identified as a metabolite excreted in the urine researchgate.net.
Table 2: Pharmacokinetic Impact of Sulfoxidation on Trifluoperazine
| Pharmacokinetic Parameter | Trifluoperazine (Parent Drug) | This compound (Metabolite) | Reference |
|---|---|---|---|
| Lipophilicity | High | Lower (more polar) | medtigo.comontosight.ai |
| Blood-Brain Barrier Penetration | Yes | No | nih.govnih.gov |
| Primary Site of Action | Central Nervous System | Primarily involved in elimination pathways | nih.gov |
| Metabolic Pathway | Metabolized to sulfoxide, N-oxide, and others | Product of hepatic sulfoxidation | ontosight.ainih.govmedicines.org.uk |
| Primary Excretion Route | Mainly feces (as metabolites) | Excreted in urine and feces | nih.govresearchgate.net |
Molecular and Cellular Pharmacology of Trifluoperazine Sulfoxide
Ligand-Protein Interactions and Mechanistic Studies
Trifluoperazine (B1681574) sulfoxide's interaction with proteins, particularly the ubiquitous calcium-binding protein calmodulin (CaM), is central to its application in research. The addition of a sulfoxide (B87167) group to its parent compound, trifluoperazine, significantly alters its biological activity and binding profile. ontosight.ai
High-Affinity Binding and Inhibition of Calmodulin (CaM)
A defining characteristic of trifluoperazine sulfoxide is its markedly lower affinity for calmodulin compared to its parent compound, trifluoperazine. This property is crucial for its use as a comparative tool in research. While trifluoperazine binds to CaM with high affinity, the sulfoxide derivative exhibits a significantly reduced binding capacity.
Research has quantified this difference in affinity. One study determined the concentration required to inhibit 50% of the calcium-dependent binding of chlorpromazine (B137089) to calmodulin (IC50). For trifluoperazine, the IC50 was found to be 10 µM, whereas for this compound, the IC50 was 90 µM, indicating a nine-fold weaker interaction for the sulfoxide derivative. nih.gov This substantial difference underscores the importance of the chemical structure in the ligand-protein interaction.
| Compound | IC50 for Inhibition of [3H]Chlorpromazine Binding to Calmodulin (µM) |
|---|---|
| Trifluoperazine | 10 |
| This compound | 90 |
Modulation of Calmodulin-Dependent Enzymes and Cellular Processes
The reduced affinity of this compound for calmodulin directly translates to its limited ability to inhibit CaM-dependent enzymes and cellular processes. This makes it an excellent negative control in experiments designed to probe the role of calmodulin in various physiological functions. By comparing the effects of trifluoperazine with the lack of effects of its sulfoxide, researchers can more confidently attribute the observed outcomes to the inhibition of calmodulin.
This compound has been shown to have minimal impact on intracellular calcium signaling pathways that are modulated by calmodulin. For instance, in a study on L-type Ca2+ currents in Helix aspersa neurons, this compound, at a concentration of 50 µM, had no effect on either the amplitude or the inactivation of the L-type Ca2+ current. In contrast, its parent compound, trifluoperazine, demonstrated a clear, dose-dependent reduction in the current amplitude. nih.gov
Similarly, in studies of histamine (B1213489) release from human basophils, a process dependent on calmodulin, this compound showed virtually no inhibitory effect. This was in stark contrast to trifluoperazine, which effectively inhibited histamine secretion. mdpi.com
The influence of this compound on muscle contraction mechanisms is also negligible, a direct consequence of its poor binding to calmodulin. In studies of endothelium-dependent relaxation in the rabbit aorta, this compound had little to no effect on the relaxation induced by carbachol (B1668302) or the calcium ionophore A23187. Conversely, trifluoperazine completely inhibited this relaxation, highlighting the critical role of calmodulin in this process.
Furthermore, research on cultured embryonic chick myotubes revealed that while trifluoperazine and chlorpromazine could induce myotube contracture at higher concentrations, their sulfoxide derivatives were without effect. plos.org This further solidifies the understanding that the effects of phenothiazines on these muscle-related processes are mediated through their interaction with calmodulin.
There is limited specific information available in the scientific literature regarding the direct effects of this compound on cellular metabolic regulation. However, studies on its parent compound, trifluoperazine, have shown significant effects on cellular metabolism, particularly in the liver. Trifluoperazine has been found to inhibit mitochondrial oxygen uptake in a calcium-dependent manner, as well as inhibit gluconeogenesis and ketogenesis. nih.gov Given that this compound is often used as a negative control due to its low affinity for calmodulin, it is plausible that it would not exert the same metabolic effects as its parent compound, though direct experimental evidence is scarce. One study did note that trifluoperazine, but not this compound, was cytotoxic to trypanosomes in vitro, which could be related to metabolic disruption. nih.gov
Applications as a Biochemical Probe for Calcium-Dependent Signaling
The most prominent application of this compound in molecular and cellular pharmacology is as a biochemical probe. Its structural similarity to trifluoperazine, combined with its significantly lower affinity for calmodulin, makes it an ideal negative control in research. ontosight.aimdpi.complos.org When a study aims to demonstrate that a particular cellular event is dependent on calmodulin, the use of both trifluoperazine and its sulfoxide derivative provides a robust experimental design.
If trifluoperazine produces a specific effect, and this compound does not, it provides strong evidence that the effect is mediated through the inhibition of calmodulin. This approach has been instrumental in elucidating the role of calmodulin in a wide array of calcium-dependent signaling pathways, from neurotransmitter release to muscle contraction and beyond.
Receptor Activity and Functional Antagonism
Dopamine (B1211576) Receptor Antagonism Profile (Comparative Analysis with Trifluoperazine)
Trifluoperazine is a well-established dopamine receptor antagonist, a property central to its antipsychotic effects. nih.govnih.gov However, its metabolite, this compound, displays a significantly different profile at dopamine receptors. Research indicates that the sulfoxide derivative has a markedly reduced affinity for dopamine receptors compared to the parent compound. This difference in receptor binding affinity suggests that this compound is less potent as a dopamine antagonist. The structural modification, specifically the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, is thought to be responsible for this decreased activity.
Differential Effects on Acetylcholine (B1216132) Receptor Synthesis Compared to Trifluoperazine
Studies on cultured embryonic chick myotubes have revealed contrasting effects of trifluoperazine and its sulfoxide derivative on acetylcholine receptor synthesis. nih.gov While trifluoperazine at concentrations of 5 to 10 µM significantly enhances the rate of acetylcholine receptor appearance, this compound is reported to be without effect. nih.gov This suggests that the metabolic conversion of trifluoperazine to its sulfoxide form abolishes its ability to stimulate acetylcholine receptor synthesis. nih.gov
| Compound | Effect on Acetylcholine Receptor Synthesis |
| Trifluoperazine | Stimulates |
| This compound | No effect |
Cellular Homeostasis and Viability Modulation
Induction of Cell Cycle Arrest Phenotypes (e.g., G0/G1 Phase)
Trifluoperazine has been shown to induce cell cycle arrest in the G0/G1 phase in various cell types, including cancer cells. nih.govnih.govnih.govnih.gov This effect is associated with the downregulation of key cell cycle proteins such as cyclin D1, CDK2, and CDK4, and the upregulation of the cell cycle inhibitor p21. nih.gov While direct studies on this compound's effect on cell cycle progression are limited, the structural and functional differences compared to trifluoperazine suggest its activity in this regard may also be altered.
Mechanisms of Programmed Cell Death Induction
Reactive Oxygen Species Generation and Oxidative Stress Pathways
Trifluoperazine and its derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. researchgate.netnih.govfrontiersin.org This increase in ROS can trigger a cascade of events, including damage to cellular components like lipids, proteins, and DNA. frontiersin.orgmdpi.com Studies have indicated that trifluoperazine can lead to mitochondrial dysfunction, a significant source of intracellular ROS. nih.gov In some cancer cells, this ROS generation is a key mechanism behind the anti-tumor effects of the drug. researchgate.netnih.gov The accumulation of ROS can overwhelm the cell's antioxidant defenses, contributing to cell death pathways. mdpi.com Specifically, trifluoperazine has been found to increase levels of lipid-derived ROS. nih.gov This oxidative stress is a crucial factor in the various cellular responses elicited by this compound and its parent compound.
Ferroptosis Induction and Associated Molecular Pathways (e.g., SLC7A11/GPX4)
Recent research has highlighted the ability of trifluoperazine to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.govresearchgate.net This process is closely linked to the generation of ROS. A key molecular pathway implicated in trifluoperazine-induced ferroptosis involves the solute carrier family 7 member 11 (SLC7A11) and glutathione (B108866) peroxidase 4 (GPX4). nih.govresearchgate.netmdpi.com
Trifluoperazine has been shown to downregulate GPX4, a crucial enzyme that detoxifies lipid peroxides and protects against ferroptosis. nih.govmdpi.com By inhibiting GPX4, trifluoperazine promotes the accumulation of lipid ROS, a hallmark of ferroptosis. nih.gov Furthermore, the drug's activity has been linked to the SLC7A11/GPX4 axis, indicating that it disrupts the cellular machinery responsible for mitigating oxidative damage, thereby sensitizing cancer cells to this form of cell death. nih.govresearchgate.net Molecular docking analyses have even suggested that trifluoperazine can directly act as an inhibitor of GPX4. nih.govresearchgate.net
Regulation of Intracellular Signaling Networks
This compound and its parent compound, trifluoperazine, exert significant influence over various intracellular signaling networks that are critical for cell survival, proliferation, and death. These regulatory actions are central to its pharmacological effects.
Modulation of AKT Signaling Activity
Trifluoperazine has been consistently shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway in various cell types. nih.govnih.govresearchgate.netfrontiersin.org This pathway is a crucial regulator of cell survival, proliferation, and growth. The inhibition of AKT activity, specifically the phosphorylation of AKT at Ser473, is a key event in the mechanism of action of trifluoperazine. nih.govresearchgate.net
Downregulation of AKT activity by trifluoperazine has been observed in different cancer cell lines, including triple-negative breast cancer and pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension. nih.govresearchgate.net This inhibition of the AKT pathway contributes to the anti-proliferative and pro-apoptotic effects of the drug. researchgate.netresearchgate.net The modulation of AKT signaling by trifluoperazine represents a significant aspect of its potential therapeutic applications in diseases characterized by aberrant cell proliferation.
Nuclear Translocation and Activation of Forkhead Box Protein O3 (FOXO3)
A direct consequence of AKT inhibition by trifluoperazine is the activation and nuclear translocation of the Forkhead Box Protein O3 (FOXO3). nih.govresearchgate.net In the presence of active AKT, FOXO3 is phosphorylated and sequestered in the cytoplasm, rendering it inactive. nih.gov By inhibiting AKT, trifluoperazine prevents this phosphorylation, allowing FOXO3 to move into the nucleus. nih.govresearchgate.net
Once in the nucleus, FOXO3 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest and apoptosis. nih.gov Studies have demonstrated that treatment with trifluoperazine promotes the nuclear localization of FOXO3 in cancer cells. nih.govresearchgate.net This activation of FOXO3 is a critical downstream event of AKT inhibition and is a key mechanism by which trifluoperazine exerts its anti-proliferative and pro-apoptotic effects. nih.govspandidos-publications.com
Wnt/β-Catenin Signaling Pathway Perturbation
The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis, and its dysregulation is linked to various diseases, including cancer. nih.gov In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. nih.govfrontiersin.org While direct studies on this compound's effect on this pathway are limited, the interplay between Wnt/β-catenin and other pathways modulated by trifluoperazine, such as PI3K/AKT, suggests potential for interaction. For instance, growth factor signaling can influence β-catenin activity. mdpi.com
Ras/MEK/ERK Pathway Involvement
The Ras/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govnih.gov Some studies have indicated that phenothiazines, the class of drugs to which trifluoperazine belongs, can modulate this pathway. frontiersin.org For example, the antipsychotic drug perphenazine, a phenothiazine derivative, has been shown to downregulate the Ras/Raf/MEK/ERK signaling pathway in certain cancer cells. frontiersin.org Furthermore, trifluoperazine itself has been reported to exert anticancer effects by regulating the Ras/MEK/ERK pathway in human fibrosarcoma cells. researchgate.net This suggests that the pharmacological activity of trifluoperazine and its sulfoxide metabolite may, in part, be mediated through the perturbation of this key signaling network.
HER3/CYLD/ABCB1 Signaling Cascade Regulation
There is currently a lack of scientific evidence detailing the role of this compound in the regulation of the HER3/CYLD/ABCB1 signaling cascade. Research has identified this pathway as a significant contributor to drug resistance in certain cancers, such as ovarian cancer, where it influences tumor growth and resistance to treatments like cisplatin (B142131). researchgate.net The cylindromatosis (CYLD) gene is known to be a downstream target that can regulate tumor growth and drug resistance. researchgate.net However, studies directly linking this compound to the modulation of HER3, CYLD, or the ABCB1 transporter within this specific cascade have not been found in the current body of scientific literature.
Impact on Drug Resistance and Cancer Stem Cell Characteristics
Sensitization of Drug-Resistant Cellular Models
Trifluoperazine has demonstrated the ability to sensitize drug-resistant cancer cells. mdpi.com For instance, it has been shown to overcome resistance to cisplatin in urothelial carcinoma cells and to gefitinib (B1684475) in non-small cell lung cancer cells. nih.govatsjournals.org The mechanisms behind this sensitization are linked to the inhibition of drug efflux pumps and the induction of apoptosis. mdpi.comnih.gov However, research has not yet elucidated whether this compound shares these capabilities or the extent to which it can sensitize drug-resistant cellular models.
Suppression of Cancer Stem Cell Phenotypes
The suppression of cancer stem cell (CSC) phenotypes is a critical goal in cancer therapy, as CSCs are implicated in tumor initiation, relapse, and resistance. atsjournals.org Trifluoperazine has been shown to inhibit the growth of cancer stem cells and suppress their characteristic traits, such as tumor spheroid formation. atsjournals.orgresearchgate.net It can also down-regulate signaling pathways associated with stemness, like the Wnt/β-catenin pathway. atsjournals.orgnih.gov Despite these findings for the parent drug, there is a gap in the scientific literature regarding the specific effects of this compound on the suppression of cancer stem cell phenotypes.
Extensive research indicates that the preclinical and translational data outlined in your request are associated with the chemical compound Trifluoperazine (TFP) , not its metabolite, this compound.
There is a substantial body of scientific literature detailing the in vitro and in vivo efficacy of Trifluoperazine in various cancer models and in pulmonary arterial hypertension, which aligns with the specific subsections you have provided. However, a comparable body of research focused solely on this compound does not appear to be available in published scientific literature.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to your detailed outline and stringent content requirements due to the lack of specific research data on this particular metabolite. The available evidence consistently points to Trifluoperazine as the subject of the studies relevant to your requested topics.
Preclinical and Translational Research on Trifluoperazine Sulfoxide
Assessment in Infectious Disease Models (e.g., Antimycobacterial Activity of Parent Compound)
While direct preclinical studies on trifluoperazine (B1681574) sulfoxide (B87167) in infectious disease models are not extensively documented in publicly available research, significant insights can be drawn from the well-established antimycobacterial activity of its parent compound, trifluoperazine (TFP). The investigation of TFP against Mycobacterium tuberculosis provides a crucial foundation for understanding the potential therapeutic avenues for its metabolites.
Research has demonstrated that trifluoperazine is effective against replicating, non-replicating, and multidrug-resistant (MDR) strains of M. tuberculosis. plos.orgnih.gov Phenothiazines, the class of compounds to which trifluoperazine belongs, have been recognized for their antimycobacterial properties for several decades. researchgate.net The emergence of MDR strains has renewed interest in these compounds as potential lead molecules for developing new anti-tuberculosis drugs or as adjuncts to current therapies. plos.orgnih.gov
The mechanism of action for trifluoperazine's antimycobacterial effects is believed to be multifactorial, targeting various cellular processes in mycobacteria, including lipid synthesis, DNA processes, protein synthesis, and respiration. plos.orgnih.gov It has been suggested that phenothiazines may also affect calcium-dependent ATPases, thereby disrupting cellular energy and active transport processes. nih.govresearchgate.net
In vitro and ex vivo Efficacy of Trifluoperazine
Studies have established the minimum inhibitory concentrations (MICs) of various phenothiazines against mycobacteria to be in the range of 4–32 µg/ml. plos.orgnih.gov In one study, the efficacy of TFP was assessed against two MDR clinical isolates of M. tuberculosis, JAL2287 and 1934. The MIC was determined as the lowest concentration of TFP that inhibited bacterial growth by a minimum of 1.2 Log10 units compared to the control. TFP demonstrated significant growth inhibition of both wild-type (M. tb H37Rv) and MDR strains at concentrations of 2.5, 5, 7.5, and 10 µg/ml. plos.orgnih.gov
Furthermore, trifluoperazine has shown enhanced activity against intracellular bacilli. plos.orgnih.gov This is attributed to the tendency of phenothiazines to accumulate in macrophages, the primary host cells for M. tuberculosis. nih.gov In studies using infected THP-1 cells and human monocyte-derived macrophages (MDMs), TFP significantly reduced the intracellular load of both wild-type and MDR M. tb. nih.gov This intracellular activity is particularly relevant for developing effective tuberculosis therapies.
The following table summarizes the inhibitory effects of the parent compound, trifluoperazine, on different strains of M. tuberculosis.
| Mycobacterium tuberculosis Strain | TFP Concentration (µg/ml) | Observed Effect |
| Wild Type (H37Rv) | 2.5, 5, 7.5, 10 | Significant growth inhibition |
| MDR (JAL2287) | 2.5, 5, 7.5, 10 | Significant growth inhibition |
| MDR (1934) | 2.5, 5, 7.5, 10 | Significant growth inhibition |
Antiviral Activity of the Parent Compound
In addition to its antimycobacterial properties, the parent compound trifluoperazine has been investigated for its antiviral activity. Research has shown that TFP can inhibit the replication of viruses such as vesicular stomatitis virus (VSV) and herpes simplex virus type 1 (HSV-1). frontiersin.org This antiviral effect is linked to the drug's ability to increase the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a key regulator of protein synthesis in host cells, which is essential for viral replication. frontiersin.org Another study demonstrated that TFP reversibly inhibits the morphogenesis of the influenza A virus in MDCK cells. nih.gov
The following table outlines the observed antiviral effects of the parent compound, trifluoperazine.
| Virus | Cell Line | Observed Effect | Proposed Mechanism |
| Vesicular Stomatitis Virus (VSV) | A549 | Inhibition of viral replication | Increased phosphorylation of eIF2α |
| Herpes Simplex Virus type 1 (HSV-1) | A549 | Inhibition of viral replication | Increased phosphorylation of eIF2α |
| Influenza A Virus | MDCK | Reversible inhibition of morphogenesis | Disturbance of cellular calmodulin (CaM) and/or CaM-dependent functions |
While these findings pertain to the parent compound, they lay the groundwork for future preclinical and translational research on trifluoperazine sulfoxide to determine if it retains or possesses modified activity against these infectious agents.
Advanced Analytical and Bioanalytical Methodologies for Trifluoperazine Sulfoxide
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone for the analysis of trifluoperazine (B1681574) sulfoxide (B87167), providing the high resolving power needed to separate it from the parent drug and other metabolites. High-performance liquid chromatography and thin-layer chromatography are the most prevalently used techniques.
High-Performance Liquid Chromatography (HPLC) stands out as a robust method for the separation and quantification of trifluoperazine and its sulfoxide metabolite. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
One established method involves the use of an ODS (octadecylsilane) reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 4.2) in a 60:40 v/v ratio. researchgate.net This system effectively separates trifluoperazine hydrochloride from its sulfoxide derivative. researchgate.net Quantification is typically achieved with UV detection at a wavelength of 255 nm, where the compounds exhibit significant absorbance. researchgate.net The method's precision is based on measuring the peak area corresponding to each compound. For analyzing trifluoperazine in the presence of other drugs like chlordiazepoxide, a mobile phase of methanol (B129727) and water (97:03, v/v) with UV detection at 262 nm has also been successfully applied, demonstrating the adaptability of HPLC for various analytical challenges. nih.gov
Table 1: HPLC Parameters for Trifluoperazine Sulfoxide Analysis
| Parameter | Details | Source(s) |
| Column Type | Reversed-phase, ODS (C18) | researchgate.net |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.2) (60:40 v/v) | researchgate.net |
| Detection | UV Spectrophotometry | researchgate.netnih.gov |
| Wavelength (λ) | 255 nm | researchgate.net |
| Quantification | Based on peak area | researchgate.net |
Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and versatile alternative for the isolation and semi-quantitative or quantitative analysis of this compound. This technique is particularly useful for stability studies and purity checks.
For the separation of trifluoperazine from its sulfoxide, silica (B1680970) gel 60 F₂₅₄ plates are commonly used as the stationary phase. researchgate.net A mobile phase composed of chloroform (B151607) and methanol, typically in a 7:3 v/v ratio, provides effective separation of the parent drug from its more polar sulfoxide derivative. researchgate.net After development, the separated spots can be visualized under UV light. For quantitative analysis, the spots are measured using a densitometer at a wavelength of 255 nm. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. researchgate.netswgdrug.org
Table 2: TLC Parameters for this compound Separation
| Parameter | Details | Source(s) |
| Stationary Phase | Merck aluminum sheets of silica gel 60 F₂₅₄ | researchgate.net |
| Mobile Phase | Chloroform : Methanol (7:3 v/v) | researchgate.net |
| Detection | Densitometric measurement | researchgate.net |
| Wavelength (λ) | 255 nm | researchgate.net |
Spectroscopic Approaches for Detection and Characterization
Spectroscopic methods are indispensable for the detection and structural characterization of this compound. UV-Visible spectrophotometry, especially in its derivative forms, and studies into the compound's radical cation formation provide deep insights into its electronic structure and reactivity.
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of phenothiazines. Trifluoperazine hydrochloride, the parent compound, typically shows a maximum absorbance (λmax) at approximately 257 nm in distilled water. rroij.com However, since the UV spectrum of this compound significantly overlaps with that of the parent drug, standard spectrophotometry is often insufficient for resolving mixtures.
To overcome this challenge, derivative spectrophotometry is employed. This technique involves calculating the first or second derivative of the absorbance spectrum with respect to wavelength. By measuring the amplitude of the first derivative (¹D) or second derivative (²D) signal at the zero-crossing point of the interfering substance (the sulfoxide), the parent drug can be accurately quantified without prior separation. researchgate.net For instance, trifluoperazine HCl can be determined in the presence of its sulfoxide by measuring the ¹D amplitude at 268.4 nm or the ²D amplitude at 262.5 nm, where the sulfoxide's derivative spectrum crosses zero. researchgate.net
Table 3: Spectrophotometric Methods for Analysis
| Method | Parameter | Value | Source(s) |
| Standard UV Spec. | λmax (Trifluoperazine HCl) | 257 nm | rroij.com |
| First Derivative (¹D) | Measurement Wavelength | 268.4 nm (at sulfoxide zero-crossing) | researchgate.net |
| Second Derivative (²D) | Measurement Wavelength | 262.5 nm (at sulfoxide zero-crossing) | researchgate.net |
The sulfoxide group can participate in redox reactions, leading to the formation of radical cations. Studies on aromatic sulfoxide radical cations, generated through techniques like pulse radiolysis and laser flash photolysis, provide a model for understanding the potential reactivity of this compound. nih.gov These radical cations are transient species characterized by distinct absorption bands. nih.gov
In aqueous solutions, aromatic sulfoxide radical cations typically exhibit an intense absorption band in the UV region (around 300 nm) and a broader, less intense band in the visible spectrum (500 to 1000 nm). nih.gov The decay kinetics of these radicals are often second-order, suggesting a back electron transfer process, or first-order at very low pulse energy, which may involve a nucleophilic attack by water or hydroxide (B78521) ions on the positively charged sulfur atom. nih.gov This field of study is crucial for understanding the mechanisms of degradation and the potential for the compound to engage in oxidative pathways.
Advanced Sample Preparation and Enrichment Strategies
Effective sample preparation is a prerequisite for accurate and reliable analysis, aiming to isolate and concentrate this compound from complex matrices such as pharmaceutical formulations or biological fluids. scispace.com The process typically involves converting a raw sample into a solution suitable for the chosen analytical instrument. scispace.com
For solid dosage forms like tablets, a common procedure involves grinding the tablets, extracting the analyte with a suitable solvent, and filtering the solution to remove insoluble excipients. chromatographyonline.comekb.eg The choice of solvent is critical; while trifluoperazine is freely soluble in water, organic solvents like methanol or acetonitrile may be used for initial solubilization, especially for less soluble metabolites, followed by dilution with an aqueous solution compatible with the analytical method (e.g., HPLC mobile phase). rroij.comchromatographyonline.com
Solid-phase extraction (SPE) is a more advanced technique that has largely replaced liquid-liquid extraction for sample clean-up and enrichment. scispace.com SPE offers advantages such as higher recovery rates, improved selectivity, reduced use of organic solvents, and the potential for automation. scispace.com In SPE, the analyte is partitioned between a solid sorbent and the liquid sample matrix, allowing for the removal of interfering substances and the concentration of the target analyte before instrumental analysis. scispace.com
Structure Activity Relationship Sar Investigations of the Sulfoxide Moiety
Conformational and Stereochemical Influences of the Sulfoxide (B87167) Group on Biological Activity
The conversion of trifluoperazine (B1681574) to its sulfoxide metabolite induces significant changes in the molecule's three-dimensional structure and electronic properties. While both the parent drug and its sulfoxide metabolite show a preference for a conformation where the side chain is folded over the ring structure, the presence of the sulfoxide group introduces critical differences. nih.gov
X-ray crystallography studies on related phenothiazine (B1677639) sulfoxides, such as chlorpromazine (B137089) sulfoxide, have shown that the sulfoxide metabolite can adopt a different side-chain conformation compared to the parent compound. nih.gov More significantly, quantum and molecular mechanics calculations have demonstrated that the sulfoxide group leads to stronger negative electrostatic potentials around the phenothiazine ring system. nih.gov This increased negative potential is a key factor in the reduction of biological activity, as it can weaken the electrostatic interactions necessary for binding to target receptors, such as dopamine (B1211576) receptors, which may have negatively charged domains. nih.gov The loss of neuroleptic potency is therefore attributed directly to the introduction of the sulfoxide group itself, rather than major conformational changes in the rest of the molecule. nih.gov
Comparative Analysis of Pharmacological and Toxicological Activities Between Trifluoperazine and its Sulfoxide Metabolite
The structural and electronic changes resulting from sulfoxidation lead to a dramatic decrease in the pharmacological activity of trifluoperazine sulfoxide when compared to the parent compound, trifluoperazine. The sulfoxide metabolite is considered to be virtually inactive in terms of its key pharmacological actions.
Pharmacological Activity: Trifluoperazine exerts its antipsychotic effects primarily by blocking dopamine D2 receptors and also by inhibiting calmodulin. selleckchem.commedchemexpress.comnih.gov The sulfoxidation of the phenothiazine ring critically impairs these interactions. Studies on phenothiazine sulfoxides have shown they are practically inactive in dopamine receptor binding tests. nih.gov This loss of affinity for dopamine receptors eliminates the primary mechanism of antipsychotic action.
Future Research Trajectories and Conceptual Frameworks
Elucidation of Undefined Pharmacological Targets and Pathways Specific to Trifluoperazine (B1681574) Sulfoxide (B87167)
A critical avenue for future research is the detailed characterization of the pharmacological targets of trifluoperazine sulfoxide. While it is a metabolite of a potent dopamine (B1211576) D1 and D2 receptor antagonist, the affinity and activity of the sulfoxide form at these and other receptors are not well-established. It is plausible that the addition of a sulfoxide group alters the molecule's binding profile, potentially leading to a different spectrum of on-target and off-target effects compared to trifluoperazine.
Initial investigations should focus on comprehensive receptor binding assays to determine the affinity of this compound for a wide range of neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, and histaminergic subtypes. Furthermore, functional assays are necessary to elucidate whether the compound acts as an agonist, antagonist, or modulator at these targets.
Beyond receptor interactions, the influence of this compound on intracellular signaling cascades warrants thorough investigation. The parent compound, trifluoperazine, is known to inhibit calmodulin, a key calcium-binding protein involved in numerous cellular processes. It is crucial to determine if this compound retains this calmodulin-inhibiting activity and to what extent. Advanced techniques such as molecular modeling and biophysical assays could predict and validate the binding interactions between this compound and calmodulin.
Moreover, given the known effects of trifluoperazine on pathways such as PI3K/AKT and MAPK/JNK, future studies should explore whether the sulfoxide metabolite independently modulates these or other critical cellular signaling networks.
Comprehensive Toxicological Profiling and Risk Assessment of the Metabolite
A significant gap in the current understanding of this compound lies in its toxicological profile. As a major metabolite, its potential contribution to the adverse effects observed with trifluoperazine treatment cannot be overlooked. Phenothiazine (B1677639) sulfoxide metabolites, in general, have been implicated in toxicological responses, including potential cardiotoxicity.
A comprehensive toxicological assessment should be undertaken, beginning with in vitro cytotoxicity studies in various cell lines, including hepatocytes, neurons, and cardiomyocytes, to identify potential organ-specific toxicities. Mechanistic studies should follow to determine the pathways of cellular damage, such as apoptosis, necrosis, or oxidative stress.
Given that the liver is the primary site of trifluoperazine metabolism, hepatotoxicity is a key area of concern. Research should investigate the potential for this compound to induce liver injury, including cholestatic effects.
Furthermore, dedicated cardiotoxicity studies are essential. These should include assessments of the metabolite's effects on cardiac ion channels, action potential duration, and potential for inducing arrhythmias.
Long-term and in vivo toxicological studies in animal models will be crucial to understand the systemic effects and to establish a comprehensive risk profile for this compound.
Development of this compound as a Mechanistic Probe in Cellular Signaling
The unique chemical structure of this compound may lend itself to development as a specialized research tool. If it is found to have selective activity at specific targets or pathways, it could be utilized as a mechanistic probe to investigate complex cellular signaling events.
For instance, if this compound demonstrates a differential affinity for calmodulin isoforms or specific downstream effectors compared to its parent compound, it could be used to dissect the roles of these components in various physiological and pathological processes.
The development of radiolabeled or fluorescently tagged versions of this compound would enable researchers to track its subcellular localization and interaction with binding partners in real-time. This could provide valuable insights into the dynamics of the signaling pathways it modulates. The synthesis of such probes would be a critical first step in this research trajectory.
Exploration of Therapeutic Repurposing Potential and Analog Design Strategies
While the primary focus may be on understanding the potential risks associated with this compound, it is also conceivable that this metabolite possesses unique therapeutic properties. The altered pharmacological profile could translate into novel therapeutic applications, distinct from those of trifluoperazine.
Future research should explore the potential for repurposing this compound for conditions where its specific (and yet to be determined) targets are implicated. For example, if it exhibits selective activity on a particular enzyme or receptor involved in a disease process with fewer side effects than trifluoperazine, it could be developed as a new therapeutic agent.
Furthermore, the structure of this compound can serve as a scaffold for the design and synthesis of novel analogs. By modifying the chemical structure, medicinal chemists could aim to enhance desired pharmacological activities while minimizing unwanted toxicities. Structure-activity relationship (SAR) studies would be instrumental in guiding the design of these new chemical entities with improved therapeutic indices.
Interactive Data Table: Key Research Questions for this compound
| Research Area | Key Questions | Potential Methodologies |
| Pharmacological Targets | What is the binding affinity and functional activity of this compound at dopamine, serotonin, and other neurotransmitter receptors? Does it inhibit calmodulin, and if so, with what potency compared to trifluoperazine? | Radioligand binding assays, functional cell-based assays (e.g., cAMP, calcium flux), isothermal titration calorimetry, surface plasmon resonance. |
| Toxicological Profile | Is this compound cytotoxic to hepatocytes, neurons, or cardiomyocytes? Does it induce cardiotoxicity by affecting cardiac ion channels? What are the mechanisms of any observed toxicity? | MTT/LDH assays, high-content imaging, patch-clamp electrophysiology, in vivo animal toxicology studies. |
| Mechanistic Probe | Can this compound be used to selectively modulate specific cellular signaling pathways? Can it differentiate between calmodulin-dependent processes? | Synthesis of tagged derivatives (fluorescent, radiolabeled), confocal microscopy, co-immunoprecipitation, mass spectrometry-based proteomics. |
| Therapeutic Repurposing | Does this compound exhibit any novel therapeutic activities, for example, in cancer, neurodegenerative diseases, or infectious diseases? Can its structure be optimized to create new therapeutic agents? | High-throughput screening in various disease models, medicinal chemistry synthesis of analogs, structure-activity relationship (SAR) studies. |
Q & A
Q. What analytical methods are recommended for quantifying trifluoperazine sulfoxide in pharmacokinetic studies?
this compound can be quantified using radioimmunoassay (RIA), which offers high sensitivity for detecting low concentrations in biological matrices like plasma and urine. Aravagiri et al. (1986) validated this method by cross-reactivity testing with structurally similar metabolites to ensure specificity . For chromatographic separation, reverse-phase HPLC coupled with UV detection (e.g., at 254 nm) is effective, though sample preparation (e.g., liquid-liquid extraction with dichloromethane) must minimize matrix interference .
Q. How does oxidative stress contribute to the formation of this compound?
this compound is a degradation product formed via sulfoxidation of the parent drug under oxidative conditions. This reaction is catalyzed by cytochrome P450 enzymes (e.g., CYP3A4) in hepatic metabolism or accelerated by reactive oxygen species (ROS) in solution. Experimental models simulating oxidative stress (e.g., hydrogen peroxide exposure or light/heat exposure) can replicate this degradation pathway .
Q. What are the key structural characteristics distinguishing this compound from its parent compound?
The sulfoxide group (-S(=O)-) replaces the thioether (-S-) moiety in trifluoperazine, confirmed via mass spectrometry (exact mass: 455.149) and nuclear magnetic resonance (NMR) spectroscopy. The IUPAC name explicitly denotes the N1, N4, and S-trioxide modifications, which alter polarity and stability compared to the parent drug .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic half-life be resolved?
Discrepancies in reported half-lives (e.g., 22 hours vs. shorter durations) may arise from interindividual metabolic variability or methodological differences in sample collection and analysis. To address this, researchers should standardize protocols:
Q. What experimental designs are optimal for studying this compound’s stability in formulation development?
Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can predict degradation kinetics. Pair this with forced degradation assays (e.g., UV light, acidic/alkaline hydrolysis) to identify degradation pathways. Analytical techniques like FTIR-ATR can track sulfoxide group formation (sensitivity index >1.5 for sulfoxide peaks at 1030 cm⁻¹) .
Q. How does this compound interact with other metabolites in vivo, and what are the implications for toxicity?
The sulfoxide metabolite may compete with the parent drug for plasma protein binding sites, altering free drug concentrations. Co-administration studies with CYP inhibitors (e.g., ketoconazole) can elucidate metabolic interactions. Toxicity assays (e.g., mitochondrial membrane potential assays in hepatocytes) should assess cumulative effects of trifluoperazine and its metabolites .
Q. What catalytic systems effectively degrade this compound in environmental samples?
CoCe/N–C hybrids, which form Ce–O–Co solid solutions, show promise in catalytic deoxygenation of sulfoxides. Experimental setups using H₂ gas at 80°C achieved >90% conversion efficiency in model reactions. X-ray absorption spectroscopy (XAS) can confirm catalyst stability post-reaction .
Methodological Considerations
Q. How should researchers address variability in this compound quantification across laboratories?
Q. What statistical approaches are recommended for analyzing contradictory data on metabolite bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
